molecular formula C11H14O3 B109003 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone CAS No. 747414-17-1

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

Cat. No.: B109003
CAS No.: 747414-17-1
M. Wt: 194.23 g/mol
InChI Key: YFIAXNACMLJXRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxyacetophenone with 2-bromopropane in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in dichloromethane at 50°C under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

Comparison with Similar Compounds

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone can be compared with other similar compounds, such as:

  • 1-(2,4-Dihydroxy-3-propylphenyl)ethanone
  • 2’,4’,6’-Trihydroxyacetophenone Monohydrate
  • 1,1’-(4,6-Dihydroxy-1,3-phenylene)diethanone
  • 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
  • 1-(2,4-Dihydroxy-3-methylphenyl)ethanone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the isopropyl group in this compound imparts unique reactivity and potential biological activity .

Properties

IUPAC Name

1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAXNACMLJXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647248
Record name 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747414-17-1
Record name 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Isopropyl-benzene-1,3-diol (5.8 g) and boron trifluoride etherate (28.7 ml) were introduced into a 250 ml single neck RB flask equipped with a reflux condenser and an inlet for nitrogen atmosphere stirred at RT for 10 min. Acetic acid (4.55 ml) was added to the reaction mixture and stirred at 90° C. for 16 h. On completion, 10% sodium acetate (300 ml) was added to the reaction mixture which was stirred at RT for 4 h before. The reaction mixture was extracted with ethyl acetate (300 ml) and washed with sat. sodium bicarbonate (100 ml) and the organic layer was dried over sodium sulphate. The reaction was monitored by TLC (10% EtOAc/n-hexane, product Rf˜0.5). The solvent was removed under reduced pressure to give a residue, which was further purified by column chromatography (SiO2, 10% EtOAc/n-hexane).
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Synthesis routes and methods II

Procedure details

4-Isopropyl-benzene-1,3-diol (1 eq) was taken up in BF3.OEt2 (6 eq) and acetic acid was added (2 eq). The solution was heated for 16 hours at 90° C. than allowed to cool to room temperature. The solution was added drop wise to 10% NaOAc (aq) and allowed to stand for 4 hours, before being extracted in to EtOAc. The organic phases were combined and washed with sat. NaHCO3 (aq), then dried over MgSO4, filtered and concentrated in vacuo. The residual oil was purified by column chromatography, eluting with dichloromethane, to give 1-(2,4-Dihydroxy-5-isopropyl-phenyl)-ethanone as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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